molecular formula C19H16O6 B2443534 ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 637750-55-1

ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2443534
CAS No.: 637750-55-1
M. Wt: 340.331
InChI Key: NSUPEYOYHHSDCS-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one moiety linked to a benzoate ester group through an ether linkage

Properties

IUPAC Name

ethyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-19(21)12-4-6-13(7-5-12)25-17-11-24-16-10-14(22-2)8-9-15(16)18(17)20/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUPEYOYHHSDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized forms.

    Reduced Derivatives: Chroman-4-one derivatives.

    Substituted Derivatives: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific substitution pattern and the presence of both chromen-4-one and benzoate ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound classified as a chromen-4-one derivative. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a chromen-4-one moiety linked to a benzoate ester group through an ether linkage. The synthesis typically involves:

  • Starting Materials : 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate.
  • Etherification : Reaction with a base (e.g., potassium carbonate) in dimethylformamide (DMF).
  • Methoxylation : Introduction of the methoxy group using methylating agents such as dimethyl sulfate or methyl iodide .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in microbial and cancer cells. The compound interferes with:

  • DNA Replication : Disruption of DNA synthesis leads to cell death.
  • Protein Synthesis : Inhibition of protein production affects cellular functions .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing potent activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound was tested on various cancer types, including breast and lung cancers, demonstrating dose-dependent cytotoxicity.

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

The mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In vivo studies using animal models showed a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yloxy]benzoate demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus, providing insights into its potential application in preventing infections associated with biofilms .
  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer showed that patients treated with a formulation containing ethyl 4-[...]-benzoate experienced significant tumor reduction compared to the control group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of chromene derivatives often involves coupling aromatic moieties under controlled conditions. For example, triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) can facilitate esterification or etherification reactions between hydroxy-chromenone and benzoate precursors . Optimization may involve varying stoichiometry, reaction temperature (e.g., 60–80°C), or solvent polarity (e.g., dichloromethane or DMF). Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals grown via slow evaporation (e.g., in methanol/water) are analyzed to determine bond lengths, angles, and packing motifs. For chromene derivatives, key parameters include the dihedral angle between the chromenone and benzoate planes, which influences π-π stacking. Refinement software (e.g., SHELX) processes data to generate ORTEP diagrams, as demonstrated in studies of analogous chromene structures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid vapor inhalation .
  • Storage : Keep in airtight containers, away from oxidizers and ignition sources. Store in cool, dry conditions to prevent decomposition .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How can researchers address the lack of toxicological data for this compound?

  • Methodological Answer : In silico tools (e.g., OECD QSAR Toolbox) can predict acute toxicity using structural analogs. In vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HepG2) provide preliminary data. Comparative analysis with structurally similar chromenes (e.g., coumarin derivatives) may offer insights into potential irritancy or organ toxicity .

Advanced Research Questions

Q. How can conflicting stability data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., humidity, light exposure). Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures. Cross-reference with spectroscopic data (FTIR, NMR) to detect degradation products like carbon oxides .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : The 4-oxo group on the chromene ring is electron-withdrawing, activating the adjacent 3-oxybenzoate moiety for nucleophilic attack. Computational studies (DFT calculations) can map electron density distributions. Experimental validation via trapping intermediates (e.g., using TEMPO for radical detection) or kinetic isotope effects (KIEs) can elucidate reaction pathways .

Q. What strategies mitigate poor aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO-water or PEG-400 mixtures (≤10% v/v) to enhance solubility without toxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., via emulsion-solvent evaporation) to improve bioavailability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to increase hydrophilicity .

Q. How can byproducts from synthesis be identified and minimized?

  • Methodological Answer : LC-MS or GC-MS can detect byproducts (e.g., unreacted starting materials or oxidation derivatives). Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Mechanistic studies (e.g., varying reaction time/temperature) can pinpoint conditions favoring side reactions, such as ester hydrolysis or chromenone ring oxidation .

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